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beta-Amyloid (12-20)

Cat. No.: B1578794
M. Wt: 1154.4
Attention: For research use only. Not for human or veterinary use.
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Description

The beta-Amyloid (12-20) peptide is a defined proteolytic fragment of the full-length amyloid-beta (Aβ) protein, which is a central component in the pathology of Alzheimer's disease . This specific fragment retains significant biological activity and is a valuable tool for researchers investigating the mechanisms of Aβ neurotoxicity and its role in cognitive decline. Scientific studies have demonstrated that this peptide, along with other N-terminal fragments like Aβ(12-28), is equipotent in impairing post-training memory processing when administered in animal models . This makes it a crucial reagent for dissecting the pathways through which Aβ disrupts neuronal function and for screening potential therapeutic compounds. The core amyloid beta protein is produced through the proteolytic processing of the amyloid precursor protein (APP) by β- and γ-secretases . The beta-Amyloid (12-20) sequence represents a key region within the Aβ monomer, which can adopt various structures and aggregate into oligomers and fibrils . Research into defined fragments like this one helps elucidate the specific molecular domains responsible for Aβ aggregation and its disruptive effects on cellular ionic balance, including the dysregulation of K+ channel function . This product is provided for research purposes only. It is essential for in vitro and in vivo studies aimed at understanding Alzheimer's disease pathophysiology and advancing the development of targeted interventions. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
 B1578794 beta-Amyloid (12-20)

Properties

Molecular Weight

1154.4

sequence

VHHQKLVFF

Origin of Product

United States

Molecular Mechanisms of Beta Amyloid 12 20 Self Assembly and Aggregation

Early Aggregation Events and Oligomerization

The initial steps of Aβ aggregation are critical in determining the subsequent pathway toward the formation of neurotoxic oligomers and mature fibrils. These early events for the Aβ(12-20) fragment involve a complex interplay of nucleation, dimerization, and the influence of its hydrophobic core.

Nucleation Pathways and Intermediate Species Characterization

The aggregation of Aβ peptides is a kinetically controlled process that depends on nucleation events. whiterose.ac.uk This process begins with a primary nucleation step, where soluble monomers associate to form initial "seeds" or nuclei. whiterose.ac.uk This is often a slow, rate-limiting phase. Following the formation of a critical mass of fibrils, a secondary nucleation process can occur, where the surface of existing fibrils catalyzes the formation of new aggregates from monomers. biorxiv.orgrsc.orgpnas.org This secondary pathway is a major source for the proliferation of neurotoxic oligomers. whiterose.ac.uknih.gov

During aggregation, several intermediate species are formed, including dimers, trimers, soluble oligomers, and protofibrils, before the formation of insoluble fibrils. nih.gov These intermediates, particularly soluble oligomers, are considered the most potent neurotoxic species. whiterose.ac.ukpnas.org High-speed atomic force microscopy has identified key phases in this process: pre-nucleation, a saturation regime of mass surface adsorption, nucleation itself, and post-nucleation growth, which ultimately leads to the formation of oligomeric species. biorxiv.org

Dimerization and Small Oligomer Formation

Dimerization is a critical early step in the aggregation cascade. Studies have shown that Aβ dimers are the smallest toxic oligomeric species, capable of impairing synaptic function. pnas.orgpnas.org The formation of dimers can be a rapid process and is considered a key nucleation event leading to higher-order oligomers. mdpi.com These small oligomers, including dimers, trimers, and tetramers, can act as seeds for fibril formation, effectively eliminating the lag phase in the aggregation process. pnas.orgexplorationpub.com However, the effectiveness of seeding increases with oligomer size, with trimers and tetramers being more potent than dimers. pnas.org The transition from a disordered monomer to a more structured oligomer involves an increase in β-sheet content as the oligomer order increases. pnas.org

The process of oligomerization is thought to involve the rapid assembly of monomers driven by hydrophobic interactions. mdpi.com This leads to the formation of various oligomeric species, which can exist in equilibrium with each other and with mature fibrils. whiterose.ac.uknih.gov

Role of Hydrophobic Core Fragment in Initiation of Aggregation

The Aβ(12-20) fragment is part of a larger hydrophobic core within the full-length Aβ peptide. This hydrophobic nature is a primary driver of aggregation. researchgate.net The central hydrophobic core (CHC) region, which includes residues 17-21, is crucial for the formation of oligomers and fibrils. pnas.org This region, along with another hydrophobic segment around residues 30-36, can form β-hairpin structures that become more stable within oligomers. pnas.org

The hydrophobic core facilitates the initial association of monomers and the stabilization of early oligomeric structures. acs.org The expulsion of water molecules from the hydrophobic surfaces of the peptides provides an entropic driving force for aggregation. researchgate.net The formation of β-sheets, a hallmark of amyloid fibrils, is more energetically favorable within a hydrophobic environment. mdpi.com The hydrophobic C-terminal domain of Aβ, which encompasses the 12-20 region, plays a critical role in triggering the conformational change from a random coil or α-helical structure to the β-sheet structure found in aggregates. explorationpub.com

Fibril Formation and Elongation Kinetics

Following the initial nucleation and oligomerization events, the process of fibril formation and elongation becomes the dominant phase of aggregation. The kinetics of this process are influenced by various factors and can be described by several models.

Characterization of Fibril Growth Rates and Models

Fibril elongation occurs through the addition of monomers to the ends of existing fibrils. researchgate.net The rate of this elongation is dependent on the monomer concentration, but can become saturated at high concentrations. researchgate.netaip.org Different fibril polymorphs, which are structurally distinct fibrils formed under different conditions, can exhibit significantly different elongation and shrinkage kinetics. acs.org An "intermittent growth model" has been proposed, where fibrils can randomly switch between an active "on" state capable of elongation and an inactive "off" state. acs.org

Kinetic Parameters of Aβ42 Fibrillization
ParameterValueConditionsReference
Maximal ThT Fluorescence322 ± 17 (a.u.)5 μM Aβ42, 40 °C aip.org
Fibril Growth Rate (k)(1.35 ± 0.25) min−15 μM Aβ42, 40 °C aip.org
Lag-period3.3 ± 2.0 min5 μM Aβ42, 40 °C aip.org

Influence of Environmental Factors on Aggregation Kinetics (e.g., pH, ionic strength, concentration)

The kinetics of Aβ aggregation are highly sensitive to environmental conditions.

pH: Lowering the pH can slow down Aβ fibrillation. nih.govoup.com For instance, at acidic pH values (1-3) or alkaline pH values (7-11), the solubility of the peptide is higher, and it is more stable against aggregation. nih.gov However, the addition of seeds can still induce aggregation at these pH ranges. nih.gov The protonation state of histidine residues is thought to play a role in the pH-dependence of aggregation. nih.govoup.com

Ionic Strength: Increasing the ionic strength, for example by adding salt, generally accelerates Aβ aggregation kinetics across a range of pH values. nih.govnih.gov This is likely due to the shielding of electrostatic repulsion between peptide molecules. nih.gov Higher ionic strength can destabilize intramolecular hydrogen bonds, leading to conformational changes that favor aggregation. plos.org The effect of ionic strength can be more pronounced at higher pH values. nih.gov

Concentration: The concentration of the Aβ peptide is a critical factor. Higher concentrations lead to a faster self-assembly and the formation of β-sheets. nih.gov The rate constant for fibril formation increases with peptide concentration up to a certain point, after which it may remain constant. aip.org

Influence of Environmental Factors on Aβ Aggregation
FactorEffectUnderlying MechanismReference
Low pH (Acidic)Slows fibrillation, increases solubilityProtonation of residues, increased electrostatic repulsion nih.govoup.comnih.gov
High Ionic StrengthAccelerates aggregationShielding of electrostatic repulsion, destabilization of intramolecular bonds nih.govnih.govplos.org
High ConcentrationIncreases aggregation rateIncreased probability of intermolecular interactions and nucleation aip.orgnih.gov

Polymorphism in Fibril Structures and Their Formation Pathways

Amyloid fibrils are not monolithic structures; they exhibit significant structural variation, a phenomenon known as polymorphism. nih.govportlandpress.com This polymorphism means that the same peptide sequence can assemble into multiple, distinct fibril structures. These variations can manifest in the number of protofilaments that constitute the mature fibril, the arrangement of these protofilaments, and the molecular structure of the peptide within the core cross-β subunit. nih.govfrontiersin.org

The self-assembly process leading to these polymorphic structures is complex, involving nucleation-dependent pathways. tandfonline.comnih.gov The process begins with the formation of a nucleus from soluble monomers, which then elongates to form intermediate oligomers and protofibrils. nih.govcnr.it These intermediates can then assemble into mature fibrils. tandfonline.com The specific pathway taken and the resulting fibril morphology can be influenced by environmental conditions during formation. nih.gov Although detailed polymorphic structures are more extensively characterized for full-length Aβ, the fundamental principles of varied protofilament assembly and conformational differences apply to amyloidogenic fragments like Aβ(12-20). nih.govfrontiersin.org

Role of Specific Amino Acid Residues in Driving Aggregation

The amino acid sequence of Aβ(12-20) (VHHQKLVFF) contains residues that are crucial drivers of its aggregation. The central hydrophobic cluster, particularly the LVFF sequence at positions 17-20, is recognized as a key element for the formation of β-sheet structures that underpin amyloid fibrils. vulcanchem.comnih.gov

Aromatic amino acids, such as the two consecutive phenylalanine (Phe) residues at positions 19 and 20, are frequently implicated in amyloid aggregation. nih.govresearchgate.net These residues can engage in π-π stacking interactions, which are thought to provide stability and directionality to the assembling fibril structure. plos.org This stacking is a fundamental feature in the fibrils of many amyloid peptides, including fragments of Aβ. plos.org

However, the precise role of aromaticity is complex. Studies involving the substitution of these phenylalanine residues have yielded nuanced results.

Substitution with Leucine (B10760876): When Phe19 is replaced by leucine (F19L), a residue with similar hydrophobicity but lacking the aromatic ring, the aggregation rate is significantly slowed. nih.govresearchgate.netacs.org Conversely, substituting Phe20 with leucine (F20L) results in faster aggregation compared to the wild type. nih.govresearchgate.netacs.org A double mutant (F19L/F20L) exhibits an aggregation rate that is intermediate between the two single substitutions. nih.govresearchgate.netacs.org These findings suggest that the aromatic side chain of Phe19, in particular, may be critical for the nucleation phase of aggregation. researchgate.netacs.org

Substitution with Isoleucine or Leucine: Other studies on the full-length Aβ42 peptide have shown that replacing both Phe19 and Phe20 with leucine or isoleucine can enhance amyloid formation rather than prevent it. princeton.edu This suggests that while π-stacking can occur, generic hydrophobic packing and steric effects may be even more dominant forces in driving aggregation. princeton.edunsf.gov The data collectively indicate that aromatic interactions are not strictly required for self-assembly but can influence the aggregation kinetics and potentially the resulting fibril morphology. princeton.edunsf.gov

Table 1: Impact of Phenylalanine Substitutions on Aβ Aggregation Kinetics This table is interactive. Click on the headers to sort the data.

Original Residue Position Substitution Effect on Aggregation Rate Reference
Phenylalanine 19 Leucine Slower nih.govresearchgate.netacs.org
Phenylalanine 20 Leucine Faster nih.govresearchgate.netacs.org
Phenylalanine 19 & 20 Leucine Intermediate nih.govresearchgate.netacs.org

The hydrophobic residues valine (Val) and leucine (Leu) within the Aβ(12-20) sequence are critical for the formation of stable β-sheet structures. The fragment contains Val at positions 12 and 18, and Leu at position 17. These residues, along with the phenylalanines, form the highly hydrophobic core LVFFA (residues 17-21), which is a key recognition site for self-assembly. nih.govacs.org

The propensity of amino acids to form β-sheets is a known determinant of aggregation. nih.govnih.gov Experimental studies using model systems have demonstrated that both valine and leucine have a greater propensity to adopt a β-sheet conformation than other amino acids like alanine (B10760859) or glycine. nih.gov This intrinsic structural preference contributes to the stability of the cross-β spine of the amyloid fibril. The hydrophobic nature of these side chains drives their burial within the fibril core, away from the aqueous environment, which is a major energetic driver for the aggregation process. princeton.edunih.gov The specific packing of these bulky, non-aromatic side chains is a crucial factor in stabilizing the resulting amyloid structure. princeton.edu

Different regions within an amyloidogenic peptide sequence possess varying intrinsic tendencies to aggregate. cam.ac.uk Computational algorithms designed to predict these "aggregation-prone" regions consistently identify the central hydrophobic core of Aβ, including the 12-20 segment, as having a very strong propensity for aggregation. cam.ac.ukplos.org

This high aggregation propensity is directly linked to the physicochemical properties of the amino acid sequence, primarily hydrophobicity and β-sheet propensity. nih.govcam.ac.uk Genetic screens designed to isolate mutations that enhance Aβ aggregation have found that most such mutations increase the hydrophobicity or reduce the net charge of the peptide. nih.govprinceton.edu For instance, a mutation replacing glutamine at position 15 with the more hydrophobic leucine (Q15L) was found to dramatically increase the aggregation rate. princeton.edu This underscores the critical role of the inherent properties of the amino acid sequence in this region in dictating the speed and likelihood of aggregation. The Aβ(12-20) fragment, therefore, represents a "hot spot" for aggregation, driven by the collective contributions of its constituent amino acid residues. plos.org

Structural Characterization of Beta Amyloid 12 20 Aggregates

Spectroscopic Analysis of Conformational Changes During Assembly

Spectroscopic methods are invaluable for monitoring the dynamic changes in peptide conformation that occur during aggregation. These techniques provide insights into the secondary structure content, the formation of specific hydrogen-bonding patterns, and the kinetics of the assembly process.

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides and proteins in solution. jasco-global.com By measuring the differential absorption of left- and right-circularly polarized light, CD provides information on the conformational states of the peptide backbone. researchgate.net For amyloid peptides, CD is instrumental in tracking the transition from a disordered or "random coil" state to an ordered β-sheet structure, which is the hallmark of amyloid fibrils. nih.gov

Initially, soluble Aβ fragments, including the region encompassing residues 12-20, typically exhibit a CD spectrum characteristic of a random coil, with a strong negative band near 200 nm. nih.govsapub.org As aggregation proceeds, a significant conformational change is observed. The spectrum shifts to display a single negative minimum around 217-218 nm, which is indicative of a high β-sheet content. jasco-global.comnih.gov This transition allows for the real-time monitoring of the aggregation process. For instance, the mean residue ellipticity at 217 nm can be plotted against time or peptide concentration to quantify the extent of β-sheet formation. nih.gov Studies on various Aβ peptides show that conditions such as pH, temperature, and the presence of co-solvents can influence the rate and extent of this conformational conversion. sapub.orgoup.com

Table 1: Characteristic CD Spectral Features for Aβ Secondary Structures

Secondary Structure Characteristic Wavelengths (nm) Description
α-Helix Negative minima at ~222 and ~208 nm; Positive maximum at ~190 nm Indicates a helical conformation, sometimes observed as a transient intermediate. sapub.org
β-Sheet Single negative minimum at ~217-218 nm; Positive maximum at ~195 nm The hallmark structure of amyloid aggregates. nih.govsapub.org
Random Coil Strong negative minimum near 200 nm Typical conformation of soluble, monomeric Aβ peptides. sapub.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the secondary structure of proteins, particularly for identifying and characterizing β-sheet structures in amyloid aggregates. The technique probes the vibrational frequencies of the peptide backbone, with the amide I band (arising from C=O stretching vibrations, ~1600-1700 cm⁻¹) being especially sensitive to secondary structure. shimadzu.com

In aggregated amyloid samples, the amide I band is typically centered in the range of 1611 cm⁻¹ to 1630 cm⁻¹, a region characteristic of intermolecular β-sheets. nih.gov This distinguishes them from native β-sheet proteins, which usually show peaks between 1630 cm⁻¹ and 1643 cm⁻¹. pnas.org Furthermore, FTIR can help differentiate between parallel and antiparallel β-sheet arrangements. Antiparallel β-sheets often exhibit a second, weaker band around 1680-1694 cm⁻¹, in addition to the main low-frequency band. pnas.orgresearchgate.net Analysis of the amide I band in time-course studies can reveal a time-dependent conversion from antiparallel to the more stable parallel β-sheet structure during the maturation of Aβ aggregates. shimadzu.com Isotope-edited FTIR, where specific residues are labeled with ¹³C, can provide residue-level detail on the alignment of strands within the β-sheet. biorxiv.org

Table 2: Amide I Band Frequencies in FTIR for Different Secondary Structures

Secondary Structure Typical Amide I Wavenumber (cm⁻¹) Notes
Amyloid β-Sheet 1611 - 1630 Characteristic of the cross-β structure in amyloid fibrils. nih.govpnas.org
Native β-Sheet 1630 - 1643 Found in globular proteins with native β-sheet content. pnas.org
Antiparallel β-Sheet Main band (~1620-1630) + Minor band (~1680-1694) The high-wavenumber band is a key indicator. pnas.orgresearchgate.net
α-Helix / Random Coil ~1650 - 1658 This region indicates more disordered or helical structures. shimadzu.combiorxiv.org

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely capable of providing atomic-resolution structural information on proteins and peptides in a solution environment. For amyloid-β peptides, it is particularly useful for characterizing the structure of the initial monomeric state and early-stage, soluble oligomers, which are often transient and heterogeneous. nih.govmdpi.com

Studies on various Aβ fragments have shown that in aqueous solution under physiological conditions, the monomeric peptide is intrinsically disordered, lacking a stable, well-defined three-dimensional structure. jst.go.jpacs.org The ¹H NMR chemical shifts of the amide protons are typically observed in the narrow range of 7.5–8.5 ppm, which is characteristic of intrinsically disordered proteins (IDPs). jst.go.jp Analysis of ¹³C chemical shifts and Nuclear Overhauser Effects (NOEs) confirms that the peptide exists as an ensemble of rapidly interconverting, largely random, extended chain structures. acs.org However, these studies also reveal transient, non-random structural propensities. For instance, regions including residues 17-21 (Leu-Val-Phe-Phe-Ala) show a propensity to adopt β-strand conformations even in the monomeric state, which may act as nucleation sites for aggregation. acs.org Solution NMR can also be used to monitor the initial stages of aggregation by observing changes in chemical shifts and signal broadening as monomers begin to associate into oligomers. jst.go.jpcase.edu

While solution NMR is ideal for dynamic monomers and small oligomers, solid-state NMR (ssNMR) is the primary technique for determining the high-resolution atomic structure of large, insoluble amyloid fibrils. springernature.com Because fibrils are non-crystalline solids, they are not amenable to traditional X-ray crystallography. pnas.org ssNMR can provide crucial constraints on dihedral angles and intermolecular distances within the fibril. nih.gov

ssNMR studies on fibrils of full-length Aβ have established a detailed structural model where the region encompassing residues 12-24 forms a stable, in-register parallel β-sheet. pnas.org In this arrangement, identical residues from different peptide molecules are aligned, and the β-strands run perpendicular to the fibril axis. pnas.org The sidechains of the hydrophobic residues within the 12-20 sequence, particularly Leu17, Val18, Phe19, and Phe20, form part of the critical hydrophobic core that stabilizes the fibril structure. pnas.org Techniques like multiple quantum (MQ) NMR have been used to definitively show the parallel, rather than antiparallel, organization of the β-sheets in Aβ fibrils by measuring intermolecular ¹³C-¹³C dipole-dipole couplings between labeled residues. pnas.org These detailed atomic models are fundamental to understanding the stability of amyloid fibrils. springernature.com

Table 3: Structural Features of Aβ(12-20) Region in Fibrils from ssNMR

Structural Feature Description Key Residues Involved
Secondary Structure β-strand Val12-Phe20
β-Sheet Arrangement In-register parallel All residues 12-20 align with the same residues on adjacent molecules. pnas.orgpnas.org
Supramolecular Contact Hydrophobic core interactions Leu17, Val18, Phe19, Phe20 contribute to the dry interface between β-sheets. pnas.org

Thioflavin T (ThT) is a fluorescent dye widely used for the detection and quantification of amyloid fibrils. nih.gov In solution, ThT is a molecular rotor and has very low fluorescence. royalsocietypublishing.org Upon binding to the cross-β structure of amyloid fibrils, specifically to channels formed by side chains running parallel to the fibril axis, its rotation is restricted. This leads to a dramatic increase in its fluorescence quantum yield, with a characteristic emission maximum around 482-490 nm. nih.govroyalsocietypublishing.org

ThT fluorescence assays are the standard method for monitoring the kinetics of fibril formation in vitro. mdpi.com A typical aggregation reaction followed by ThT fluorescence exhibits a sigmoidal curve, which reflects a nucleation-dependent polymerization mechanism. pnas.org This curve is characterized by:

A lag phase: A period with little to no fluorescence increase, where initial monomeric peptides form aggregation-competent nuclei.

An elongation (or growth) phase: A rapid increase in fluorescence as the nuclei quickly elongate by incorporating monomers.

A plateau (or stationary) phase: The reaction reaches equilibrium as the concentration of monomers is depleted, and the fluorescence signal stabilizes.

The length of the lag phase and the maximum fluorescence intensity can be used to compare the aggregation propensities of different amyloid peptides or the effects of inhibitors. pnas.org Studies have shown that the optimal ThT concentration for monitoring aggregation kinetics is typically in the range of 10-20 µM, as higher concentrations may themselves influence the aggregation process. nih.govroyalsocietypublishing.orgacs.org

Solid-State Nuclear Magnetic Resonance Spectroscopy for Fibril Atomic Models

Microscopic Imaging of Aggregate Morphology and Dynamics

Microscopic techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are essential for directly visualizing the morphology of amyloid aggregates. These methods provide information on the size, shape, and assembly pathway of different species, from early oligomers to mature fibrils. nih.gov

Early in the aggregation process, Aβ peptides, including fragments containing the 12-20 sequence, are observed to form small, spherical or globular oligomers, sometimes referred to as protofibrils. nih.govpnas.org AFM studies have identified transient, spherical aggregates with heights of approximately 3 nm at the end of the lag phase. nih.gov As aggregation progresses, these smaller species assemble into curvilinear, protofibrillar structures that eventually elongate and associate to form the characteristic long, straight, and often twisted mature amyloid fibrils. nih.govpnas.org Mature fibrils typically have diameters ranging from 8 to 15 nm and can be several micrometers in length. pnas.orgnih.gov High-speed AFM has enabled the real-time observation of fibril elongation, revealing dynamic processes and structural polymorphism, where a single peptide can form fibrils with different morphologies (e.g., straight vs. spiral). pnas.org Cryo-TEM imaging of fragments like Aβ12–28 has shown that fibrillization can be significantly accelerated on surfaces compared to in solution. acs.org

Table 4: Morphological Characteristics of Aβ Aggregates

Aggregate Type Typical Morphology Approximate Size
Oligomers Spherical, globular Diameter: ~3-20 nm. nih.govpnas.org
Protofibrils Curvilinear, worm-like, bead-like chains Length: < 200 nm; Height: ~3-5 nm. nih.gov
Mature Fibrils Long, straight, or twisted filaments Diameter: ~8-15 nm; Length: up to several micrometers. pnas.orgnih.gov

Transmission Electron Microscopy for Fibril and Protofibril Visualization

There is no specific information available in the reviewed literature regarding the use of Transmission Electron Microscopy (TEM) to visualize fibrils or protofibrils formed exclusively from the beta-amyloid (12-20) fragment. TEM is a standard technique used to confirm the fibrillar morphology of longer Aβ peptides, such as Aβ(1-40) and Aβ(1-42), revealing unbranched filaments with typical diameters of 7-12 nm. nih.govnih.govresearchgate.net

Atomic Force Microscopy for Nanoscale Morphology and Growth Kinetics

No dedicated studies using Atomic Force Microscopy (AFM) to characterize the nanoscale morphology or growth kinetics of beta-amyloid (12-20) aggregates could be identified. AFM is frequently used to study the aggregation and surface interactions of full-length Aβ and longer fragments like Aβ(12-28). acs.orgnih.gov These studies provide nanoscale resolution images of aggregate structures, from early oligomers to mature fibrils, and can track their growth over time. mdpi.comuwaterloo.ca

Cryo-Transmission Electron Microscopy for High-Resolution Structures

There are no published high-resolution structures of beta-amyloid (12-20) aggregates determined by Cryo-Transmission Electron Microscopy (Cryo-TEM). This advanced imaging technique has been instrumental in revealing the atomic-level architecture of fibrils formed by Aβ(1-40) and Aβ(1-42), showing how peptides stack to form protofilaments and mature fibrils. biorxiv.orgbiorxiv.orgucl.ac.uk Cryo-EM studies on Aβ42 filaments from human brain tissue indicate that while the N-terminus can be disordered, the structure is often ordered from residue 12 onwards. nih.gov

X-ray Diffraction Studies of Beta-Sheet Crystallinity

Specific X-ray diffraction data for beta-amyloid (12-20) aggregates are not available. X-ray fiber diffraction is the classic method used to confirm the cross-β structure characteristic of amyloid fibrils, identified by hallmark reflections at approximately 4.7 Å and 10 Å. medscape.comresearchgate.netpnas.org These reflections correspond to the distance between β-strands and the spacing between β-sheets, respectively, confirming the crystalline nature of the fibril core.

Interactions of Beta Amyloid 12 20 with Biological Components and Modulators

Peptide-Membrane Interactions in Model Systems

While direct experimental data on the isolated Aβ(12-20) fragment's interaction with lipid bilayers is limited in the available scientific literature, its structural characteristics provide a basis for its expected behavior. The presence of the hydrophobic LVFFA sequence is known to be a primary driver of Aβ's interaction with membranes. mdpi.com

Mechanisms of Peptide Adsorption and Diffusion on Lipid Bilayers

The initial interaction between amyloid peptides and lipid bilayers is often governed by electrostatic forces, followed by hydrophobic interactions that can lead to peptide insertion. mdpi.comnih.gov The Aβ(12-20) fragment contains positively charged histidine (H) and lysine (B10760008) (K) residues, which would facilitate initial electrostatic attraction to negatively charged lipid headgroups, such as those of phosphatidylserine. nih.gov Following this initial adsorption, the highly hydrophobic C-terminal portion of the fragment would likely drive its insertion into the nonpolar, acyl-chain core of the lipid bilayer. mdpi.com

Studies on larger Aβ fragments show that such interactions can restrict the lateral diffusion of lipids within the membrane. acs.org The binding and potential oligomerization of peptides on the membrane surface can lead to changes in diffusivity, with peptides sometimes switching between mobile and immobile states, possibly due to trapping in membrane defects or changes in their adsorption configuration. researchgate.net

Formation of Amyloid Channels and Membrane Permeabilization in Model Systems

A primary mechanism of amyloid toxicity is the disruption of membrane integrity through the formation of pores or ion channels, which leads to unregulated ion flux (particularly Ca2+) and cell death. wikipedia.orgmdpi.compnas.org These channels are often formed by small, oligomeric aggregates of amyloid peptides that insert into the membrane. acs.orgwikipedia.org

While specific channel-forming studies on the isolated Aβ(12-20) fragment are not detailed in the reviewed literature, it is known that short fragments produced by the digestion of full-length Aβ are capable of forming channels in lysosomal membranes. medrxiv.orgbiorxiv.org Given that the central hydrophobic region of Aβ is crucial for forming the β-barrel structures that constitute these pores, the Aβ(12-20) fragment, containing a key part of this hydrophobic core, is implicated in this process. mdpi.com The channels formed are typically heterogeneous in size and non-selective, allowing for the leakage of ions and other molecules across the membrane. pnas.orgbiorxiv.org

Modulatory Effects of Specific Lipid Components on Aggregation and Structure

The lipid composition of the membrane significantly influences Aβ interaction and aggregation. cam.ac.uk Components of lipid rafts, such as cholesterol and gangliosides, are known to be particularly important. frontiersin.orgresearchgate.net Cholesterol can enhance Aβ aggregation by promoting surface-catalyzed nucleation and modulating the insertion of oligomers into the bilayer. mdpi.comfrontiersin.org Gangliosides, particularly GM1, can act as binding sites for Aβ, seeding the formation of toxic aggregates on the membrane surface. biorxiv.org The interaction with these specific lipids can induce conformational changes in the peptide, often increasing its β-sheet content and promoting aggregation. mdpi.com Although these findings are primarily based on full-length Aβ, the principles of hydrophobic and electrostatic interactions suggest that the Aβ(12-20) fragment would also be sensitive to the presence of these modulatory lipids.

Interactions with Other Proteins and Peptides in Research Models

The Aβ(12-20) region is a critical recognition site for interactions with other proteins, which can modulate its aggregation and potential toxicity.

Heterologous Aggregation with Full-Length Amyloid-β

Heterologous seeding, where a protein fragment promotes the aggregation of a different but related protein, is a recognized phenomenon in amyloid pathology. plos.org The Aβ peptide contains two primary APRs, with the first (APR1) encompassing residues 16-21. nih.gov This region significantly overlaps with the Aβ(12-20) fragment. The high aggregation propensity of this sequence suggests it can act as a nucleus, seeding the aggregation of full-length Aβ monomers. nih.gov Studies have shown that proteins from other sources that contain sequences with homology to Aβ's APRs can interact with Aβ1-42 and alter its aggregation kinetics, highlighting the potential for cross-seeding events. nih.govbiorxiv.org

Interaction with Chaperones and Other Modulatory Proteins (e.g., Transthyretin)

Several proteins in the body can interact with Aβ and modulate its behavior. Molecular chaperones like Hsp70 can bind Aβ oligomers and prevent their further growth. mdpi.compnas.org

Transthyretin (TTR), a transport protein found in blood and cerebrospinal fluid, has been identified as a key protective chaperone that binds to Aβ and inhibits its aggregation and toxicity. mdpi.comnih.govmdpi.com Research has specifically identified the Aβ(12-28) region as the main recognition element for this protective interaction. mdpi.comacs.orgfrontiersin.org Saturation Transfer Difference (STD) NMR experiments pinpointed the VFF (18-20) epitope, located within the Aβ(12-20) fragment, as the primary structural motif for TTR recognition. acs.org

Further studies using Isothermal Titration Calorimetry (ITC) have quantified this interaction, showing that TTR binds to the Aβ(12-28) peptide. researchgate.netacs.org This research also revealed that the binding can be modulated by small-molecule TTR stabilizers. The compound iododiflunisal was found to enhance the binding affinity between TTR and Aβ(12-28), forming a more stable ternary complex. In contrast, other TTR stabilizers like diflunisal (B1670566) and Tafamidis did not produce the same chaperoning effect, indicating a high degree of specificity in these interactions. researchgate.netacs.org

Another important modulatory protein is Apolipoprotein E (ApoE), which is a major genetic risk factor for Alzheimer's disease. frontiersin.org Studies have shown that ApoE directly binds to the 12-28 region of Aβ, an interaction that modulates the peptide's clearance and accumulation. frontiersin.org

Table 1: Thermodynamic Data for Transthyretin (TTR) Interactions with Aβ(12-28)
Interacting MoleculesBinding Affinity (Kd) in &micro;MEffect of ModulatorReference
TTR + Aβ(12-28)3.00Baseline interaction acs.org
(TTR + Iododiflunisal) + Aβ(12-28)0.81Strengthened binding affinity acs.org
(TTR + Diflunisal) + Aβ(12-28)No significant changeNegligible chaperoning effect researchgate.netacs.org
(TTR + Tafamidis) + Aβ(12-28)No significant changeNegligible chaperoning effect researchgate.netacs.org

Impact on Protein Folding and Misfolding Pathways

The beta-amyloid (12-20) fragment is a critical sub-region of the full-length amyloid-beta (Aβ) peptide, which is a principal component of amyloid plaques in Alzheimer's disease. wikipedia.org The sequence of Aβ(12-20) contains a central hydrophobic core that is recognized as essential for the self-assembly and aggregation of the entire Aβ peptide. mdpi.com This inherent hydrophobicity is a primary driver of its impact on protein folding, promoting a misfolded state. xiahepublishing.com Misfolded proteins can expose hydrophobic amino acids that are normally concealed within their core, which encourages aggregation through hydrophobic interactions. xiahepublishing.com

The transition from a soluble, often alpha-helical or random coil structure, to an insoluble beta-sheet conformation is a key event in the amyloidogenic pathway. nih.gov The Aβ(12-20) region contributes significantly to this process. Its hydrophobic nature drives the peptide to minimize contact with water, facilitating the formation of intermolecular hydrogen bonds that stabilize the β-sheet structures characteristic of amyloid fibrils. xiahepublishing.comnih.gov

Furthermore, aggregates of the Aβ(12-20) fragment can act as seeds, accelerating the misfolding and aggregation of full-length Aβ peptides in a process known as seeded polymerization. nih.gov This templating effect allows monomeric Aβ peptides to bypass the slow initial nucleation phase, thereby speeding up the formation of larger, toxic oligomers and fibrils. wikipedia.orgnih.gov The interaction with cellular membranes can also catalyze this misfolding cascade. The hydrophobic character of the fragment facilitates its insertion into lipid bilayers, which concentrates the peptides and promotes their conformational shift to a β-sheet-rich state.

Modulation of Aggregation by Small Molecules and Natural Compounds

The aggregation of the beta-amyloid (12-20) fragment is a key target for therapeutic intervention in Alzheimer's disease. A variety of small molecules and natural compounds have been investigated for their ability to modulate this process, primarily by inhibiting the formation of toxic oligomers and fibrils.

Identification of Aggregation Inhibitors and Their Binding Sites

A diverse range of natural and synthetic compounds have been identified as inhibitors of Aβ aggregation. These molecules typically function by interacting with specific residues or domains within the Aβ sequence, thereby disrupting the self-assembly process.

Natural Compounds: Polyphenols, a class of compounds found in plants, have been extensively studied for their anti-amyloidogenic properties.

Curcumin (B1669340) , the primary component of turmeric, has been shown to bind to Aβ aggregates and promote a conformational change that shifts the equilibrium towards the formation of non-toxic aggregates. researchgate.net Studies suggest that residues within the 16-19 region (KLVF) are involved in stabilizing the curcumin-Aβ assembly. researchgate.net

Resveratrol , found in grapes and red wine, directly interacts with Aβ monomers and fibrils, inhibiting their aggregation. researchgate.net

Brazilin , a compound from Sappan wood, can inhibit the fibrillogenesis of Aβ and remodel mature fibrils into non-functional structures. mdpi.com

Myricetin and Quercetin are flavonoids that have been shown to inhibit Aβ aggregation by forming hydrophobic interactions and hydrogen bonds with the peptide's β-sheet structure. mdpi.comfrontiersin.org NMR studies have indicated that Myricetin can bind to Aβ42 monomers, with notable chemical shift perturbations at residues including V12 and H13. frontiersin.org

Peptide-Based Inhibitors: Short peptides designed based on the Aβ sequence itself have emerged as potent inhibitors.

Peptides based on the 16KLVFF20 sequence are crucial for disrupting Aβ aggregation by binding to the full-length peptide and preventing fibril formation. nih.gov

Modifications such as N-methylation can enhance a peptide's solubility and decrease Aβ-induced toxicity. nih.gov

Molecular tweezers , such as CLR01, are designed to bind to lysine residues, thereby inhibiting the fibrillation of various amyloidogenic proteins, including Aβ. mdpi.comacs.org Docking studies suggest inhibitor binding in a cavity formed by chains A, B, and E, with hydrophobic interactions involving L17, V18, and F20. acs.org

The following table summarizes identified inhibitors and their putative binding sites.

Inhibitor ClassExample CompoundPutative Binding Site / Interacting Residues
PolyphenolsCurcuminKLVFF region (residues 16-19) researchgate.net
PolyphenolsMyricetinV12, H13, K16-D23 frontiersin.org
PolyphenolsTaxifolinLysine residues (e.g., K16) mdpi.com
Peptide-BasedKLVFF-based peptidesBinds to full-length Aβ, disrupting self-assembly nih.gov
Molecular TweezersCLR01Lysine residues (K16), F20 acs.org
Small MoleculesRS-0406KLVFFA region (residues 16-21) researchgate.net

Mechanistic Insights into Inhibitory Actions on Oligomerization and Fibrillization

Inhibitors of Aβ aggregation can act through several distinct mechanisms, targeting different stages of the complex aggregation cascade. frontiersin.org The study of these mechanisms has revealed that the pathways leading to oligomer formation and fibril formation may be independent and distinct. nih.gov

Stabilization of Monomers: One primary mechanism is the stabilization of the Aβ monomer in a non-aggregation-prone conformation. By binding to the monomer, inhibitors can prevent the initial conformational change to a β-sheet structure, which is a necessary step for nucleation. mdpi.com

Inhibition of Oligomerization and Fibrillization: Small molecule inhibitors can be classified based on their effects on oligomer and fibril formation:

Inhibitors of oligomerization but not fibrillization.

Inhibitors of fibrillization but not oligomerization.

Inhibitors of both processes. nih.gov

This suggests that oligomers are not necessarily obligate intermediates on the pathway to fibril formation. nih.gov Some inhibitors, like certain polyphenols, can remodel soluble oligomers into non-toxic, "off-pathway" aggregates that are incapable of seeding further fibril growth. mdpi.comfrontiersin.org For instance, EGCG, a polyphenol from green tea, promotes the formation of stable, spherical aggregates that are not cytotoxic and have a lower β-sheet content than fibrils. nih.gov

Disruption of Fibrils: Some compounds are capable of disaggregating pre-formed amyloid fibrils. mdpi.commdpi.com Brazilin, for example, can remodel mature Aβ fibrils into different, non-functional structures. mdpi.com Similarly, amentoflavone, a biflavonoid, directly disrupts the fibrillar structure, converting them into amorphous aggregates without generating an increased amount of toxic oligomers. biomolther.org

The table below outlines the primary mechanisms of inhibition.

Mechanism of ActionDescriptionExample Inhibitor Class
Monomer Sequestration/Stabilization Binds to Aβ monomers, preventing their conformational change and incorporation into aggregates. mdpi.comLysine-specific molecular tweezers mdpi.com
Oligomer Remodeling Interacts with early-stage oligomers, redirecting them to form non-toxic, off-pathway aggregates. mdpi.comfrontiersin.orgPolyphenols (e.g., EGCG, Brazilin) nih.govmdpi.com
Fibril Capping Binds to the ends of growing fibrils, physically blocking the addition of further monomers and halting elongation. mdpi.compnas.orgEngineered affibody proteins mdpi.com
Inhibition of Secondary Nucleation Prevents the catalytic cycle where the surface of existing fibrils promotes the formation of new nuclei. pnas.orgCertain small molecules pnas.org
Fibril Disaggregation Binds to and destabilizes mature fibrils, breaking them down into smaller, often amorphous and non-toxic, species. mdpi.combiomolther.orgBiflavonoids (e.g., amentoflavone), Polyphenols (e.g., Brazilin) mdpi.combiomolther.org

Pathogenic Mechanisms of Beta Amyloid 12 20 in Model Systems

Neurotoxicity in Cellular Models

In vitro studies utilizing cellular models provide a crucial platform for dissecting the molecular pathways initiated by Aβ (12-20). These models, often employing neuronal cell lines or primary neuron cultures, have been instrumental in elucidating the direct and indirect consequences of exposure to this amyloid fragment.

Beta-amyloid peptides are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.orgmdpi.com The Aβ (12-20) fragment contributes to this pro-oxidative environment. The presence of transition metal binding sites within the Aβ sequence can facilitate the generation of ROS. ocl-journal.org Specifically, the interaction of Aβ with metal ions like copper and iron can lead to the production of highly reactive hydroxyl radicals. ocl-journal.org This increase in ROS can overwhelm cellular antioxidant defenses, leading to the oxidation of lipids, proteins, and nucleic acids, thereby impairing their normal functions. nih.gov In vitro studies have demonstrated that exposure of neuronal cells to Aβ peptides results in increased levels of markers for oxidative damage. nih.gov This oxidative assault is considered a key initial step in the cascade of neurotoxic events. frontiersin.org

Mitochondria, the primary sites of cellular energy production, are major targets of Aβ-induced toxicity. portlandpress.comfrontiersin.orgnih.gov The Aβ (12-20) fragment can directly and indirectly impair mitochondrial function. Evidence suggests that Aβ can accumulate within mitochondria, leading to a disruption of the electron transport chain and a subsequent decrease in ATP production. jci.orgnih.gov This bioenergetic failure compromises the neuron's ability to maintain essential functions. Furthermore, Aβ exposure is associated with increased mitochondrial ROS production, creating a vicious cycle of oxidative stress and mitochondrial damage. nih.govplos.org The peptide can also affect mitochondrial dynamics by altering the balance between fission and fusion processes, leading to fragmented and dysfunctional mitochondria. frontiersin.org

Synaptic integrity is critical for learning and memory, and its disruption is an early feature of neurodegenerative diseases. frontiersin.orgspandidos-publications.com Beta-amyloid peptides, including fragments like Aβ (12-20), have been shown to impair synaptic plasticity, the cellular mechanism underlying these cognitive functions. frontiersin.orgnih.gov A primary mechanism of this synaptic toxicity is the interference with glutamatergic neurotransmission. Aβ oligomers can bind to and modulate the function of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key players in synaptic transmission and plasticity. frontiersin.orgfrontiersin.org This interaction can lead to the inhibition of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. frontiersin.orgnih.govfrontiersin.org Conversely, Aβ can facilitate long-term depression (LTD), a long-lasting reduction in signal transmission. frontiersin.orgbiorxiv.org These alterations in synaptic plasticity are thought to be a direct cause of the cognitive deficits observed in early stages of neurodegeneration. spandidos-publications.com

Receptor TypeEffect of Aβ ExposureConsequence for Synaptic Function
NMDA Receptor Modulation of receptor function, altered calcium influx. frontiersin.orgInhibition of LTP, potential excitotoxicity. frontiersin.orgfrontiersin.org
AMPA Receptor Altered receptor trafficking and function. frontiersin.orgImpaired synaptic plasticity and reduced synaptic strength. frontiersin.orgbiorxiv.org
EphB2 Receptor Depletion of the receptor. spandidos-publications.comImpairment of NMDAR-dependent synaptic plasticity. spandidos-publications.com

The precise regulation of intracellular calcium (Ca2+) concentrations is fundamental for neuronal signaling and survival. dovepress.com Aβ peptides disrupt this delicate balance, leading to sustained elevations in intracellular Ca2+ levels. dovepress.comnih.govresearchgate.net This calcium dysregulation can occur through multiple mechanisms, including the formation of calcium-permeable pores or channels in the cell membrane and the potentiation of calcium influx through existing ion channels like NMDA receptors. nih.govresearchgate.net Elevated cytosolic calcium can activate a variety of downstream signaling cascades that are detrimental to the neuron. For instance, it can trigger the activation of proteases and kinases that contribute to cytoskeletal breakdown and apoptosis. nih.gov Furthermore, mitochondrial calcium overload can exacerbate mitochondrial dysfunction and the production of ROS. plos.org

The neuronal cytoskeleton, composed of microtubules, neurofilaments, and actin filaments, provides structural support and is essential for axonal transport and synaptic function. Aβ peptides have been shown to disrupt the integrity of the cytoskeleton. nih.govspandidos-publications.com One of the key mechanisms is the hyperphosphorylation of the microtubule-associated protein tau. mdpi.comspandidos-publications.com Aβ can activate certain kinases that lead to the abnormal phosphorylation of tau, causing it to detach from microtubules and aggregate into neurofibrillary tangles. spandidos-publications.com This process destabilizes microtubules, impairing axonal transport and contributing to synaptic dysfunction. nih.govnih.gov Additionally, Aβ can affect the actin cytoskeleton, leading to changes in dendritic spine morphology and loss of synaptic connections. mdpi.comnih.gov

Cytoskeletal ComponentEffect of Aβ (12-20) ExposureConsequence for Neuronal Function
Microtubules Destabilization due to tau hyperphosphorylation. spandidos-publications.comImpaired axonal transport, synaptic dysfunction, neuritic dystrophy. nih.govspandidos-publications.com
Actin Filaments Disruption of actin dynamics. nih.govAltered dendritic spine morphology, loss of synapses. mdpi.com
Neurofilaments Disorganization and potential aggregation.Compromised axonal structure and function.

Ultimately, the culmination of the aforementioned pathogenic mechanisms can lead to programmed cell death, or apoptosis. nih.govaging-us.com Aβ (12-20) can trigger apoptotic cascades through both extrinsic and intrinsic pathways. The extrinsic pathway can be initiated by the binding of Aβ to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals, such as oxidative stress and calcium dysregulation. mdpi.commdpi.com This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. mdpi.commdpi.com Studies have shown that exposure of neuronal cells to Aβ results in increased expression of pro-apoptotic proteins and the activation of these caspase cascades, ultimately leading to cell death. nih.govmdpi.com

Effects in in vivo Animal Models of Amyloid Pathology

Role in Cerebral Amyloid Angiopathy Formation in Transgenic Models

No research findings specifically detailing the role of beta-Amyloid (12-20) in the formation of cerebral amyloid angiopathy in any transgenic animal models were identified. Studies on transgenic models of CAA focus on the expression and deposition of longer Aβ peptides, particularly Aβ40. frontiersin.orgoup.comnih.govmdpi.com

Observed Cellular and Tissue Responses in Animal Brains

No studies describing the specific cellular and tissue responses to the beta-Amyloid (12-20) fragment in animal brains were found. Research on cellular and tissue responses, such as neuroinflammation, microgliosis, astrocytosis, and neuronal loss, in animal models of amyloid pathology is consistently linked to the accumulation of Aβ(1-40) and Aβ(1-42). frontiersin.orgmdpi.com

Computational Approaches to Beta Amyloid 12 20 Research

Molecular Dynamics Simulations of Peptide Conformation and Assembly

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and assembly of the beta-amyloid (Aβ) peptide, including the (12-20) fragment, at an atomic level. drexel.edutandfonline.com These simulations provide insights into the structural transitions and intermolecular interactions that drive the aggregation process, which is a key event in the pathology of Alzheimer's disease. pnas.orgmdpi.com

Studies have shown that Aβ peptides can adopt various conformations, including α-helices and β-sheets, with the transition from α-helix to β-sheet being a critical step in fibril formation. pnas.org For instance, long-time MD simulations have traced the unfolding process of Aβ40 from an α-helix to a random coil, with β-sheet structures observed as intermediate states. pnas.org The environment plays a crucial role in these conformational dynamics. In aqueous solutions, Aβ peptides tend to undergo a conformational transition from α-helix to β-sheet, whereas in a membrane environment, the helical structure is more stable. pnas.org

The assembly of Aβ peptides into oligomers and fibrils is a complex process involving multiple steps. MD simulations have revealed that the formation of a β-hairpin structure can promote the creation of intermolecular β-sheets, which are characteristic of amyloid fibrils. mdpi.com The hydrophobic core of the Aβ peptide, which includes a portion of the (12-20) region, is known to be highly aggregation-prone and plays a significant role in driving oligomerization. tandfonline.com Specifically, the KLVFF (16-20) segment is recognized as a critical nucleation site that interacts with adjacent regions to form antiparallel β-sheet structures. plos.org Simulations have also highlighted the importance of side-by-side β-strand pair edges, particularly involving residues 9-21, in membrane permeabilization by Aβ oligomers. nih.gov

Different force fields used in MD simulations can yield varying results regarding the preferred conformations and assembly pathways. For example, studies on the Aβ(16-22) fragment have shown that the AMBER99 force field tends to favor helical structures, while the GROMOS96 force field predicts the formation of antiparallel β-sheets for dimers and trimers. rsc.org This underscores the importance of careful selection of simulation parameters.

The table below summarizes findings from various MD simulation studies on Aβ peptides, highlighting the conformational tendencies and key residues involved in assembly.

Aβ Fragment Simulation Environment Key Findings Interacting Residues
Aβ(1-40)Aqueous SolutionConformational transition from α-helix to β-sheet. pnas.orgG25, G29, G33, G37 are important for β-sheet formation. pnas.org
Aβ(1-42)Membrane-mimickingPore formation via edge conductivity involving β-sandwich structures. nih.govResidues 9-21 form side-by-side β-strand pairs. nih.gov
Aβ(16-22)Aqueous SolutionForce field dependent; GROMOS96 predicts antiparallel β-sheets. rsc.orgN/A
Aβ(16-20)N/ACritical nucleation site for antiparallel β-sheet formation. plos.orgKLVFF (16-20) region. plos.org
Aβ(29-42)Aqueous SolutionDimer formation is a two-step process involving β-hairpin formation. mdpi.comIntermolecular hydrophobic side-chain contact. mdpi.com

Free Energy Landscape Analysis of Dimerization and Oligomerization

Free energy landscape analysis is a computational technique used to explore the stability and conformational transitions of molecules, providing a quantitative picture of the aggregation process of beta-amyloid (Aβ) peptides. pnas.orgpnas.org This approach helps to visualize the complex energy surfaces governing dimerization and oligomerization, identifying stable and metastable states along the aggregation pathway. pnas.orgpnas.org

For the full-length Aβ(1-40) peptide, studies using coarse-grained force fields have shown that an isolated monomer is predominantly disordered, with a transient α-helix in the central hydrophobic core (residues 17-23). pnas.orgpnas.org However, upon oligomerization, a less stable hairpin structure becomes increasingly favored due to the formation of intermolecular hydrogen bonds. pnas.orgpnas.org The aggregation free energy landscape appears nearly downhill at simulated concentrations, suggesting a spontaneous process. pnas.orgpnas.org

As oligomerization proceeds, the free energy landscape reveals the relative stability of different oligomeric species. For Aβ(1-40), prefibrillar oligomers, often with a cylindrin-like shape composed of antiparallel β-strands, are observed. pnas.orgpnas.org A notable finding is that the fibrillar oligomer form only becomes more stable than the prefibrillar form at the pentamer stage, where a significant interconversion barrier emerges. pnas.orgpnas.org Comparing Aβ(1-40) and the more aggregation-prone Aβ(1-42), the aggregation free energy profile for Aβ(1-42) is more downhill, with a lower computed solubility. nih.gov This is attributed to the two additional hydrophobic residues at the C-terminus of Aβ(1-42), which stabilize oligomeric structures and facilitate the conversion from prefibrillar to fibrillar forms. nih.gov

The table below summarizes key findings from free energy landscape analyses of Aβ dimerization and oligomerization.

Aβ Species Key Findings from Free Energy Landscape Structural Details
Aβ(1-40) MonomerPredominantly disordered with a transient α-helix in the central hydrophobic core. pnas.orgpnas.orgShort α-helix at residues L17-D23. pnas.orgpnas.org
Aβ(1-40) OligomersPrefibrillar oligomers are polymorphic; fibrillar form favored at the pentamer. pnas.orgpnas.orgCylindrin-like shape with antiparallel β-strands in prefibrillar oligomers. pnas.orgpnas.org
Aβ(1-42) vs. Aβ(1-40)Aβ(1-42) has a more downhill aggregation free energy profile and lower solubility. nih.govAdditional C-terminal residues in Aβ(1-42) stabilize oligomers. nih.gov
Aβ(12-28) DimerFree energy profiles are significantly affected by desolvation. rsc.orgConformational differences around residue F19 are observed in solution. rsc.org

Docking Studies of Ligand Interactions and Inhibitor Binding

Molecular docking is a computational method widely used to predict the binding modes and affinities of small molecules (ligands) to macromolecular targets, such as the beta-amyloid (Aβ) peptide. plos.orgnih.gov This technique is instrumental in the rational design and discovery of inhibitors that can interfere with Aβ aggregation, a key pathological process in Alzheimer's disease. plos.orgfrontiersin.org

Docking studies have identified crucial interaction sites on the Aβ peptide for inhibitor binding. A significant focus has been on the central hydrophobic core, particularly the KLVFF segment (residues 16-20), which is a critical nucleation site for the self-assembly of Aβ into β-sheet fibrils. plos.orgmdpi.com Ligands that bind to this region can physically block the monomer-monomer interactions necessary for aggregation. plos.org Docking results have shown that both hydrophobic interactions and hydrogen bonding are vital for the effective binding of inhibitors to Aβ. mdpi.com For example, studies with catechin (B1668976) derivatives revealed that interactions with residues such as Tyr10, Phe19, and Phe20 are important for binding. mdpi.com

Various small molecules, both natural and synthetic, have been investigated as potential Aβ aggregation inhibitors using docking simulations. These studies often correlate the calculated binding energies with experimentally observed inhibitory activity. For instance, α-Tocopherol has been shown to have a high docking energy of -7.0 kcal/mol with the Aβ peptide, forming hydrogen bonds with residues Phe19, Glu22, and Asp23. nih.gov Similarly, a series of 2,3-disubstituted benzofuran (B130515) derivatives exhibited strong binding energies and were found to reduce Aβ aggregation in vitro. plos.org Docking studies can also elucidate the mechanism of action of inhibitors. For example, some compounds are predicted to stabilize the α-helical conformation of Aβ, thereby preventing its conversion to the aggregation-prone β-sheet structure. acs.org

The table below presents a selection of compounds studied through molecular docking for their interaction with Aβ, along with their reported binding energies and key interacting residues.

Compound Aβ Target Binding Energy (kcal/mol) Key Interacting Residues Predicted Effect
α-TocopherolAβ peptide-7.0 nih.govPhe19, Glu22, Asp23 nih.govInhibition of aggregation
Ascorbic acidAβ peptide-6.7 nih.govGlu22, Asp23 nih.govInhibition of aggregation
CysteineAβ peptide-6.5 nih.govVal12, Gln15 nih.govInhibition of aggregation
LanosterolAβ core fragment (KLVFFA)Not specifiedPhe-19, Phe-20 frontiersin.orgDecomposition of Aβ protein
Pregnenolone derivativesAβ(1-42)Not specifiedAsp23, Lys28, Phe19, Phe20, Ala30 rsc.orgImpeding β-sheet formation
2,3-disubstituted benzofuransAβ(1-42) monomer and fibrilLower for fibril than monomer plos.orgHydrophobic core (residues 14-23) plos.orgInhibition of fibril growth
Myocilinβ-amyloid-724.1 kJ mol–1 explorationpub.comNot specifiedFavorable interaction
Wild-type Optineurinβ-amyloid-296.9 kJ mol–1 explorationpub.comNot specifiedFavorable interaction
Mutated Optineurinβ-amyloid-607.1 kJ mol–1 explorationpub.comNot specifiedStronger binding than wild-type

Kinetic Modeling of Aggregation Pathways and Inhibitor Effects

Kinetic modeling provides a mathematical framework to understand the complex mechanisms of beta-amyloid (Aβ) aggregation and the effects of inhibitors on this process. researchgate.netacs.org These models can describe the rates of various microscopic steps, including primary nucleation, elongation, and secondary nucleation, which collectively govern the sigmoidal growth kinetics observed in Aβ fibrillization. mdpi.compnas.org

The aggregation of Aβ is understood to proceed through multiple pathways. nih.gov The primary pathway involves the formation of nuclei from monomeric Aβ, which then elongate by the addition of more monomers. pnas.org Another significant process is secondary nucleation, where the surface of existing fibrils catalyzes the formation of new nuclei. pnas.org Kinetic models can incorporate these steps to simulate the time course of aggregation and predict how different factors, such as peptide concentration and the presence of inhibitors, influence the lag time and the maximum rate of fibril formation. mdpi.com For example, a decrease in the rate constants for either primary nucleation or elongation leads to a longer lag phase and a reduced maximum aggregation rate. mdpi.com

Kinetic models can also be used to quantitatively assess the inhibitory effects of different compounds. By fitting experimental data from assays like the Thioflavin T (ThT) fluorescence assay to kinetic equations, researchers can determine the mechanism and potency of inhibitors. acs.org For example, studies with curcumin (B1669340) have shown a concentration-dependent inhibition of Aβ40 aggregation, which can be modeled to understand its anti-aggregation properties. acs.org Such models are valuable tools for screening potential therapeutic agents and for designing inhibitors that target specific steps in the aggregation pathway. annualreviews.org

The table below outlines the key microscopic processes in Aβ aggregation and how inhibitors can modulate them, as described by kinetic models.

Kinetic Process Description Effect of Inhibition Example Inhibitor Mechanism
Primary Nucleation Formation of initial aggregates (nuclei) directly from soluble monomers. pnas.orgIncreased lag time. mdpi.comBinding to and stabilizing the monomeric form. mdpi.com
Elongation Addition of monomers to the ends of existing fibrils. pnas.orgReduced rate of fibril growth. mdpi.comCapping the ends of growing fibrils. nih.gov
Secondary Nucleation Formation of new nuclei on the surface of existing fibrils. pnas.orgReduced proliferation of fibrils. mdpi.comBinding to the fibril surface to block catalytic sites. nih.gov
Fragmentation Breakage of fibrils, creating more active ends for elongation. researchgate.netReduced number of growing ends.Stabilizing the fibril structure against breakage.

Advanced Methodologies and Future Directions in Beta Amyloid 12 20 Research

Single-Molecule Techniques for Investigating Aggregation Events

Conventional bulk methods often obscure the transient, heterogeneous, and low-population intermediates that are critical in the early stages of amyloid aggregation. rsc.org Single-molecule fluorescence techniques offer a powerful lens to overcome these limitations by observing individual molecules, providing a detailed view of the complex amyloid aggregation process at a molecular level. rsc.orgmdpi.com

Key single-molecule techniques applicable to amyloid research include single-molecule Förster resonance energy transfer (smFRET), fluorescence correlation spectroscopy (FCS), and two-color coincidence detection (TCCD). mdpi.commdpi.com These methods can distinguish between different oligomeric conformations, such as low-FRET and more compact high-FRET states, and can determine the kinetics of their formation and interconversion. mdpi.com For instance, studies on full-length amyloid-beta (Aβ) have used these approaches to characterize the heterogeneous size distribution of oligomers and to monitor the influence of chaperones on the aggregation pathway. mdpi.com

For the beta-amyloid (12-20) fragment, these techniques hold significant promise. By fluorescently labeling the peptide's termini, smFRET could be employed to directly probe the conformational dynamics of monomeric Aβ(12-20) and the precise intermolecular distances within its early oligomers. FCS could monitor the diffusion of labeled Aβ(12-20) peptides to track the size and concentration of aggregates as they form in real-time, even at physiologically relevant low concentrations. nih.gov Such studies would be instrumental in defining the very first nucleation steps involving this critical nonapeptide sequence, which are too rapid and heterogeneous to be captured by ensemble measurements. pnas.org

TechniquePrincipleApplication to General Amyloid ResearchPotential Application to Beta-Amyloid (12-20)
smFRET Measures distance-dependent energy transfer between two fluorophores to reveal conformational changes. mdpi.comDistinguishing structurally distinct oligomers (e.g., compact vs. extended) and their interconversion kinetics. mdpi.comProbing the conformational landscape of the Aβ(12-20) monomer and the structure of its initial dimers and trimers.
FCS Analyzes fluorescence fluctuations in a small detection volume to determine particle concentration and diffusion time (size). mdpi.comMonitoring the early assembly of unlabeled amyloidogenic proteins and detecting the formation of initial aggregates. mdpi.comQuantifying the size distribution and formation kinetics of Aβ(12-20) oligomers at nanomolar concentrations.
TCCD Detects the simultaneous arrival of two differently colored fluorescent molecules to study co-aggregation. pnas.orgExamining the assembly of oligomeric species and their growth, stability, and molecular rearrangement. pnas.orgInvestigating the stability of Aβ(12-20) oligomers and determining if they are on- or off-pathway to larger aggregates.

High-Speed Atomic Force Microscopy for Real-Time Dynamics

High-speed atomic force microscopy (HS-AFM) is a revolutionary technique that allows for the real-time visualization of biological molecules and their dynamic processes in liquid environments at the nanometer scale. nih.gov This capability moves beyond the static snapshots provided by traditional microscopy, offering direct observation of protein aggregation pathways. nih.govescholarship.org In the study of full-length Aβ, HS-AFM has been used to visualize fibril nucleation and elongation, revealing distinct growth modes (e.g., "straight" and "spiral" fibrils) and even morphological switching between these forms during elongation. pnas.org The technique provides unprecedented insights into the kinetics of fibril growth, showing that it often consists of intermittent periods of elongation and pausing. acs.org

The application of HS-AFM to the beta-amyloid (12-20) fragment would be highly valuable for understanding its fundamental assembly properties. While the fragment is short, its hydrophobic C-terminal portion (LVFF) is known to be crucial for aggregation. HS-AFM could directly visualize how individual Aβ(12-20) peptides self-assemble on a substrate. researchgate.net Researchers could observe whether these peptides form discrete, stable oligomeric structures or if they assemble into more amorphous aggregates. rsc.org Time-lapse imaging could reveal the kinetics of Aβ(12-20) oligomer formation, their stability over time, and their potential to act as nuclei for further growth, providing a direct visual record of the earliest aggregation events driven by this key peptide sequence. escholarship.org

Research Finding (General Aβ)HS-AFM ObservationRelevance for Beta-Amyloid (12-20) Research
Fibril Polymorphism Visualization of distinct "straight" and "spiral" fibril morphomers growing from Aβ1-42. pnas.orgCould determine if the short Aβ(12-20) fragment has an intrinsic propensity to form specific, ordered aggregate morphologies.
Growth Kinetics Real-time tracking of fibril elongation, revealing alternating "pause" and "growth" phases. acs.orgWould allow for kinetic analysis of Aβ(12-20) assembly, revealing the rate-limiting steps and stability of its oligomers.
Oligomer Dynamics Observation of dynamic fluctuations in the shape of isolated, cross-linked Aβ oligomers (e.g., pentamers, heptamers). escholarship.orgCould reveal if Aβ(12-20) oligomers are static structures or exist as a dynamic ensemble of different conformations.
Nucleation Events Direct imaging of fibril seeds forming from low-molecular-weight Aβ populations. pnas.orgCould identify the critical concentration and conditions required for Aβ(12-20) to nucleate into larger assemblies.

Advanced Spectroscopic Probes for Structural Intermediates

The structural evolution of amyloid peptides from monomers to mature fibrils involves a variety of intermediate states that may possess unique structural features. nih.gov Advanced spectroscopic techniques, often paired with specialized molecular probes, are crucial for identifying and characterizing these transient species. Infrared (IR) spectroscopy, for example, is highly sensitive to protein secondary structure. Recent studies using nanoscale IR spectroscopy on full-length Aβ have identified antiparallel β-sheet structures in early-stage aggregates and even within mature plaques, challenging the long-held view that they are exclusively parallel β-sheets. nih.gov This suggests that aggregation may proceed through intermediates with different structural arrangements. nih.govpnas.org

Furthermore, fluorescent probes have been developed to report on the presence of specific amyloid conformations. While traditional dyes like Thioflavin T (ThT) primarily recognize the cross-β architecture of mature fibrils, newer probes are being designed for greater specificity. pnas.org For instance, some BODIPY-based dyes show enhanced fluorescence upon binding to Aβ aggregates with high specificity over other proteins like bovine serum albumin. frontiersin.org

For beta-amyloid (12-20), these advanced spectroscopic methods could provide critical structural information. IR spectroscopy could definitively determine the secondary structure of Aβ(12-20) oligomers, revealing whether they adopt a parallel or antiparallel β-sheet conformation, which has significant implications for understanding the mechanism of fibril assembly. Applying conformation-specific fluorescent probes to Aβ(12-20) aggregates would help to clarify whether these small oligomers possess the canonical cross-β structure recognized by ThT or if they represent a structurally distinct pre-fibrillar intermediate. pnas.org

Technique/ProbeInformation YieldedApplication to Beta-Amyloid (12-20)
Nanoscale IR Spectroscopy Distinguishes between parallel and antiparallel β-sheet structures within aggregates. nih.govTo determine the specific β-sheet arrangement (parallel vs. antiparallel) within Aβ(12-20) oligomers.
Circular Dichroism (CD) Spectroscopy Provides information on the overall secondary structure content (e.g., β-sheet, random coil). oup.comTo monitor the conformational transition of Aβ(12-20) from a disordered monomer to a β-sheet-rich aggregate.
Conformation-Specific Probes (e.g., BODIPY) Detects specific amyloid aggregate conformations with high sensitivity and specificity. frontiersin.orgTo characterize the surface properties and structural signature of Aβ(12-20) oligomers and determine if they are recognized by fibril-specific or oligomer-specific dyes.

Development of Biomimetic Systems for Amyloid Research

The interaction between amyloid peptides and cell membranes is considered a key mechanism of cytotoxicity. mdpi.com Biomimetic systems, such as synthetic lipid vesicles and supported lipid bilayers, provide simplified and controllable environments to study these complex interactions. pnas.orgfrontiersin.org Research using these models has shown that membrane composition, particularly the presence of cholesterol and gangliosides, can significantly influence Aβ binding and aggregation. mdpi.com The lipid bilayer can act as a catalytic surface, increasing the local concentration of peptides and promoting their assembly into toxic, membrane-disrupting species. acs.org Proposed mechanisms of membrane damage include the formation of discrete ion channels or pores, and a more general disruption of membrane integrity via a "carpeting" effect. frontiersin.org

Biomimetic SystemResearch QuestionRelevance to Beta-Amyloid (12-20)
Lipid Vesicles (Liposomes) How does lipid composition (e.g., cholesterol, GM1 ganglioside) affect peptide binding and aggregation? rsc.orgmdpi.comTo identify which lipid types mediate the binding and surface-catalyzed aggregation of the Aβ(12-20) fragment.
Supported Lipid Bilayers What is the mechanism of membrane disruption (e.g., pore formation, carpeting)? frontiersin.orgTo determine if Aβ(12-20) alone is sufficient to disrupt membrane integrity and by what mechanism.
Microcavity Arrays How do peptides interact with curved or confined membrane surfaces? pnas.orgTo study the behavior of Aβ(12-20) in environments that mimic the complex topology of cellular structures.

Integration of Multi-Omics Data in Amyloidopathy Models

Amyloidopathies like Alzheimer's disease are complex, multifactorial disorders. nih.gov A complete understanding requires moving beyond single-pathway analyses to a systems-level view. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to uncover the complex molecular networks that are dysregulated during disease. nih.govmdpi.com In Alzheimer's research, integrating multi-omics data from patient brains has helped identify distinct molecular subtypes of the disease, revealing that different patient clusters have unique transcriptomic, proteomic, and metabolomic signatures associated with varying clinical outcomes. frontiersin.org This approach can uncover novel biomarkers and highlight entire pathways, such as those related to inflammation, lipid metabolism, and synaptic function, that are perturbed by amyloid pathology. mdpi.com

While multi-omics studies typically analyze patient tissues reflecting the effects of full-length Aβ, the approach represents a crucial future direction for understanding the specific cellular impact of the beta-amyloid (12-20) fragment. A forward-thinking experimental design would involve introducing synthetic Aβ(12-20) peptides to neuronal or glial cell cultures. Subsequently, multi-omics analyses could be performed to generate a comprehensive profile of the cellular response.

This strategy would allow researchers to answer highly specific questions:

Transcriptomics: Which genes are up- or down-regulated in response to Aβ(12-20) exposure? This could reveal the activation of specific stress-response or inflammatory pathways.

Proteomics: How does the cellular proteome change? This might show alterations in synaptic proteins, chaperones, or enzymes involved in protein degradation. mdpi.com

Metabolomics: Are specific metabolic pathways, such as energy metabolism or lipid synthesis, disrupted by the fragment? frontiersin.org

By integrating these datasets, a unique molecular signature of Aβ(12-20) toxicity could be defined, helping to pinpoint the specific pathological mechanisms initiated by this core amyloidogenic sequence. nih.gov

Q & A

Q. What experimental models are commonly used to study beta-amyloid (12-20) aggregation kinetics?

Beta-amyloid (12-20) aggregation is typically studied using in vitro assays such as Thioflavin T fluorescence to monitor fibril formation, circular dichroism (CD) for secondary structure analysis, and atomic force microscopy (AFM) for visualizing fibril morphology . In vivo models include intracerebroventricular administration in mice to assess neurotoxic effects, as demonstrated by studies showing amnesia linked to the VFF motif (residues 18-20) in beta-amyloid fragments .

Q. How can researchers ensure reproducibility in beta-amyloid (12-20) peptide preparation?

Methodological consistency is critical. Protocols should specify peptide synthesis purity (>95%), solvent conditions (e.g., hexafluoroisopropanol for monomerization), and buffer composition (pH, ionic strength), as these factors influence aggregation kinetics . For example, variations in trifluoroacetic acid (TFA) removal during synthesis can alter peptide behavior .

Q. What role does beta-amyloid (12-20) play in Alzheimer’s disease (AD) pathogenesis?

Beta-amyloid (12-20) contains the hydrophobic VFF motif, which promotes aggregation and neurotoxicity. Intracerebroventricular injection of this fragment in mice induces amnesia, suggesting its role in disrupting synaptic function . However, its contribution to larger amyloid plaques (a hallmark of AD) requires further investigation, as plaque formation involves longer beta-amyloid species (e.g., Aβ42) .

Advanced Research Questions

Q. How can contradictory data on beta-amyloid (12-20) neurotoxicity be reconciled across studies?

Discrepancies often arise from methodological variables:

  • Peptide handling : Batch-to-batch variability in synthesis or storage (e.g., lyophilization vs. solution) can affect aggregation .
  • Experimental systems : Differences between in vitro (e.g., synthetic lipid membranes) and in vivo (e.g., transgenic mouse models) systems may yield conflicting results .
  • Endpoint measurements : Neurotoxicity assays (e.g., MTT vs. LDH release) may prioritize distinct cellular pathways .

Q. What advanced techniques are used to study beta-amyloid (12-20) interactions with neuronal receptors?

Single-molecule microscopy and cryo-electron microscopy (cryo-EM) enable direct observation of beta-amyloid (12-20) binding to receptors like NMDA or PrPC . Surface plasmon resonance (SPR) quantifies binding kinetics, while Förster resonance energy transfer (FRET) maps spatial interactions in live cells . These methods reveal how receptor-specific interactions influence synaptic dysfunction .

Q. How can mathematical modeling improve understanding of beta-amyloid (12-20) turnover?

Pharmacokinetic models, such as those applied to stable isotope labeling kinetic (SILK) data, estimate production and clearance rates of beta-amyloid fragments . For beta-amyloid (12-20), compartmental models can simulate its diffusion across the blood-brain barrier or degradation by neprilysin, providing insights into therapeutic targets .

Q. What are the challenges in designing studies to assess beta-amyloid (12-20)-targeted therapies?

Key considerations include:

  • Specificity : Small-molecule inhibitors must distinguish beta-amyloid (12-20) from other fragments (e.g., Aβ40/42) to avoid off-target effects .
  • Delivery : Blood-brain barrier permeability requires optimization of drug formulations (e.g., nanoparticle carriers) .
  • Validation : Preclinical models must recapitulate human AD pathology, necessitating transgenic animals or human-induced pluripotent stem cell (iPSC)-derived neurons .

Methodological Guidance

Q. How should researchers formulate hypotheses about beta-amyloid (12-20) mechanisms?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • PICO : Does inhibiting beta-secretase (Intervention) reduce beta-amyloid (12-20) production (Outcome) in primary neuronal cultures (Population) compared to untreated controls (Comparison)? .
  • FINER : Ensure hypotheses address gaps in aggregation kinetics or receptor interactions .

Q. What statistical approaches are optimal for analyzing beta-amyloid (12-20) data?

  • Time-series data : Use nonlinear regression to model aggregation curves (e.g., sigmoidal fits for fibril growth) .
  • High-throughput screens : Apply machine learning (e.g., random forests) to identify predictors of neurotoxicity from multi-omics datasets .
  • Contradictory results : Bayesian meta-analysis can quantify uncertainty across studies .

Q. How can researchers address ethical and practical barriers in beta-amyloid (12-20) studies?

  • Human studies : Adhere to Institutional Review Board (IRB) guidelines for cerebrospinal fluid (CSF) sampling or amyloid PET imaging .
  • Animal models : Follow ARRIVE 2.0 guidelines for transparent reporting of murine experiments, including sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.